An In-depth Technical Guide to 1-(2,4,6-Trifluorophenyl)ethan-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2,4,6-Trifluorophenyl)ethan-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,6-Trifluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol that holds significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor for the synthesis of novel pharmaceutical candidates and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for other chemical moieties and can enhance the binding affinity and pharmacokinetic profile of drug molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, safety information, and potential applications of 1-(2,4,6-Trifluorophenyl)ethan-1-ol.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-(2,4,6-Trifluorophenyl)ethan-1-ol | N/A |
| CAS Number | 1250113-83-7 | N/A |
| (S)-Enantiomer CAS | 1568193-05-4 | [2] |
| (R)-Enantiomer CAS | 1568065-39-3 | N/A |
| Molecular Formula | C₈H₇F₃O | N/A |
| Molecular Weight | 176.14 g/mol | N/A |
| Precursor (Ketone) Boiling Point | 179.0 ± 35.0 °C at 760 mmHg | N/A |
| Precursor (Ketone) Density | 1.3 ± 0.1 g/cm³ | N/A |
Synthesis and Characterization
The most direct and common method for the synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol is the reduction of its corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild, selective, and cost-effective option. For the synthesis of chiral versions of the alcohol, asymmetric reduction methods employing chiral catalysts or biocatalysts can be utilized.[3][4]
Experimental Protocol: Reduction of 1-(2,4,6-trifluorophenyl)ethanone
This protocol details a standard laboratory procedure for the synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol.
Materials:
-
1-(2,4,6-trifluorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(2,4,6-trifluorophenyl)ethanone (1 equivalent) in methanol. Place the flask in an ice bath and begin stirring.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes the excess borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(2,4,6-Trifluorophenyl)ethan-1-ol.
-
Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Caption: A flowchart illustrating the key steps in the synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the adjacent methyl protons. The methyl group will appear as a doublet. The aromatic protons will appear as a multiplet in the aromatic region of the spectrum. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and the aromatic carbons. The carbons attached to fluorine will exhibit C-F coupling.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.14 g/mol ).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(2,4,6-Trifluorophenyl)ethan-1-ol and its precursor. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] The precursor, 1-(2,4,6-trifluorophenyl)ethanone, is a combustible liquid and should be kept away from heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated compounds, such as 1-(2,4,6-Trifluorophenyl)ethan-1-ol, are of significant interest in drug discovery. The incorporation of fluorine atoms can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacological properties.[1][8] This particular building block can be utilized in the synthesis of a wide range of biologically active molecules. The trifluorophenyl ethanol moiety is a key structural feature in various pharmaceutical candidates. For instance, chiral trifluoromethyl-substituted phenyl ethanols are crucial intermediates in the synthesis of neuroprotective compounds.[3] The unique electronic and steric properties of the trifluorinated phenyl ring can lead to enhanced binding interactions with biological targets.
Conclusion
1-(2,4,6-Trifluorophenyl)ethan-1-ol is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. The presence of the trifluorinated phenyl ring imparts desirable properties for the development of novel pharmaceuticals. As research in fluorinated organic compounds continues to expand, the utility of 1-(2,4,6-Trifluorophenyl)ethan-1-ol as a key synthetic intermediate is expected to grow.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
- Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 116.
- Ferreira, B. R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2585.
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 841–866.
-
Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Retrieved from [Link]
- Chen, Y., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(10), 289.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Chen, F., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085-6099.
- Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. International Journal of Molecular Sciences, 23(19), 11809.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1568193-05-4|(S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
